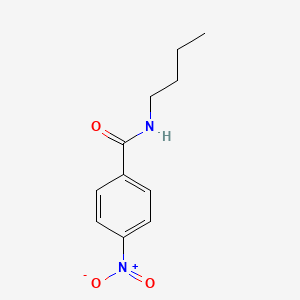

N-butyl-4-nitrobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406854. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-3-8-12-11(14)9-4-6-10(7-5-9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYLRHGQFFDNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324497 | |

| Record name | N-butyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51207-98-8 | |

| Record name | NSC406854 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-butyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-butyl-4-nitrobenzamide (CAS 51207-98-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butyl-4-nitrobenzamide is a nitroaromatic compound belonging to the benzamide class of molecules. The benzamide scaffold is a well-established pharmacophore in medicinal chemistry, and the introduction of a nitro group at the para-position of the benzene ring imparts distinct electronic properties that can modulate biological activity. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characteristics, and potential applications of this compound, serving as a technical resource for professionals in organic synthesis and drug discovery. The structural features of this compound, specifically the flexible n-butyl chain and the electron-withdrawing nitro group, make it an interesting candidate for further investigation in various therapeutic areas.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different solvents and biological systems, as well as for designing appropriate experimental conditions for its use.

| Property | Value | Source(s) |

| CAS Number | 51207-98-8 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Density | 1.162 g/cm³ (Predicted) | [1] |

| Boiling Point | 404.8 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 198.6 °C (Predicted) | [1] |

| Melting Point | Not available (experimentally determined) | [1] |

| LogP | 3.03880 (Predicted) | [1] |

| InChIKey | ZPYLRHGQFFDNOH-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most direct and reliable method for the synthesis of this compound is the acylation of n-butylamine with 4-nitrobenzoyl chloride. This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion yields the desired amide product and hydrochloric acid. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Experimental Protocol:

Materials:

-

4-nitrobenzoyl chloride (1.0 eq)

-

n-butylamine (1.05 eq)

-

Triethylamine (1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve n-butylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane.

-

Add the 4-nitrobenzoyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the final product.

Spectral Properties (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum (in CDCl₃) would show characteristic signals for both the aromatic and the aliphatic protons.

-

Aromatic Protons: Two doublets are expected in the aromatic region. The protons ortho to the electron-withdrawing nitro group will be deshielded and appear further downfield, likely around δ 8.2-8.3 ppm. The protons meta to the nitro group (and ortho to the amide group) will appear slightly upfield, around δ 7.9-8.0 ppm.

-

Amide Proton (N-H): A broad singlet is anticipated for the amide proton, typically in the range of δ 6.0-6.5 ppm. Its chemical shift can be concentration-dependent.

-

n-Butyl Protons:

-

The methylene group attached to the nitrogen (-NH-CH₂ -) will be a triplet around δ 3.4-3.5 ppm.

-

The adjacent methylene group (-CH₂-CH₂ -CH₂-CH₃) will be a multiplet (sextet) around δ 1.6-1.7 ppm.

-

The next methylene group (-CH₂-CH₂-CH₂ -CH₃) will be a multiplet (sextet) around δ 1.4-1.5 ppm.

-

The terminal methyl group (-CH₃) will be a triplet around δ 0.9-1.0 ppm.

-

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum (in CDCl₃) would display the following signals:

-

Carbonyl Carbon: The amide carbonyl carbon is expected around δ 165-166 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the δ 120-150 ppm region. The carbon bearing the nitro group will be significantly downfield (around δ 149-150 ppm), and the carbon attached to the amide group will be upfield of that (around δ 141-142 ppm). The other aromatic carbons will have shifts in the δ 123-128 ppm range.

-

n-Butyl Carbons:

-

-NH-C H₂-: ~δ 40-41 ppm

-

-CH₂-C H₂-CH₂-CH₃: ~δ 31-32 ppm

-

-CH₂-CH₂-C H₂-CH₃: ~δ 20-21 ppm

-

-C H₃: ~δ 13-14 ppm

-

FT-IR Spectroscopy

The key characteristic peaks in the FT-IR spectrum (KBr pellet) would be:

-

N-H Stretch: A sharp to moderately broad peak around 3300-3350 cm⁻¹.

-

C-H Stretch (aliphatic): Multiple peaks in the 2850-2960 cm⁻¹ region.

-

C=O Stretch (Amide I): A strong, sharp absorption around 1640-1650 cm⁻¹.

-

N-O Stretch (asymmetric): A strong absorption around 1520-1530 cm⁻¹.

-

N-O Stretch (symmetric): A strong absorption around 1340-1350 cm⁻¹.

-

C-N Stretch: Around 1200-1300 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 222. Key fragmentation patterns would likely involve cleavage of the butyl chain and the amide bond. Common fragments would include:

-

Loss of a propyl radical (-CH₂CH₂CH₃) leading to a fragment at m/z = 179.

-

Loss of the butyl group leading to the 4-nitrobenzamide cation at m/z = 166.

-

The 4-nitrophenyl cation at m/z = 122.

-

The tropylium ion at m/z = 91 is also possible.

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the nitro and amide functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution under certain conditions. The nitro group can also be readily reduced to an amine, providing a synthetic handle to a variety of other derivatives, such as N-butyl-4-aminobenzamide.

Nitrobenzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[2] Studies on various nitrobenzamide analogues have demonstrated potential in several therapeutic areas:

-

Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties.[1][3] N-alkyl nitrobenzamides, in particular, have been investigated as potential antitubercular agents.[4]

-

Anti-inflammatory Activity: Certain nitrobenzamide derivatives have shown in vitro anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide.[5]

-

Anticancer Activity: The nitrobenzamide scaffold has been explored for the development of anticancer agents, with some derivatives showing cytotoxic effects against various cancer cell lines.[2]

The presence of the n-butyl group in this compound increases its lipophilicity compared to the parent 4-nitrobenzamide, which could enhance its ability to cross cell membranes and potentially improve its pharmacokinetic profile.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it should be handled with the precautions appropriate for related nitroaromatic and amide compounds.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicology: The toxicological properties have not been fully investigated. However, related compounds like 4-nitrobenzamide are harmful if swallowed.[6] Nitro compounds, in general, should be treated as potentially toxic.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water and consult a physician.[7]

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of interest for researchers in organic synthesis and drug development. Its straightforward synthesis from commercially available starting materials, combined with the known biological activities of the nitrobenzamide scaffold, makes it an attractive molecule for further investigation. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation based on established chemical principles and data from closely related analogues. Further research to fully characterize its physical properties, spectral data, and biological activity is warranted to unlock its full potential.

References

- The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applications: A Technical Guide. (2025). BenchChem.

- G. P. S. N. de Silva, A. D. P. T. Amarasinghe, P. R. V. Santos, et al. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.

- J. A. R. Salvador, R. C. S. Santos, L. C. S. Leal, et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

- M. A. A. El-Gazzar, H. M. A. El-hameid, A. H. M. El-Haggar, et al. (2025). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.

-

N-butyl-4-nitro-benzamide | CAS#:51207-98-8. (2025). Chemsrc. Available at: [Link]

-

N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | CID 591441. PubChem. Available at: [Link]

- Material Safety Data Sheet 4-NITRO BENZAMIDE. (n.d.). CDH Fine Chemical.

- SAFETY D

- SAFETY D

- Technical Support Center: Reactions of 4-Nitrobenzoyl Chloride with Tertiary Amines. (2025). BenchChem.

- This compound (C11H14N2O3). (2025). PubChemLite.

- p-nitro-N-[4-(p-nitroanilino)butyl]benzamide - Optional[1H NMR]. SpectraBase.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- A. A. El-Sayed, E. A. Beshr, E. M. M. El-Telbani, et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. PMC - NIH.

- Melting points ( • C) of N-(aryl)-substituted acet- amides, ArNHCOCH 3−i X i.

- Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv

- MSDS of N-BUTYL 4-NITROBENZO

- Synthesis of N-Substituted Benzamide Derivatives and their Evalu

- SAFETY D

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.

- This compound AldrichCPR. Sigma-Aldrich.

- Method for production of 4-nitrobenzamide. (n.d.).

- General procedure for the acylation of 4-nitrophenol. This was done via... (n.d.).

- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025).

- CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. (2014). TSI Journals.

- 13C NMR Chemical Shift.

- Proton NMR Table. MSU chemistry.

- A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.

- 1H NMR Chemical Shift.

- IR Absorption Table. (n.d.).

- IR Chart. (n.d.).

- p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure.

- REGIOSELECTIVE N-ACYL

- COMPARISON OF 13C–NMR CHEMICAL SHIFTS WITH QUANTUM CALCULATIONS.

- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC - NIH.

- Benzamide, 4-nitro-. the NIST WebBook - National Institute of Standards and Technology.

- 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. (2019). NIH.

- Nitro compound synthesis by nitrite substitution or nitr

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. capotchem.com [capotchem.com]

molecular weight of N-butyl-4-nitrobenzamide

An In-Depth Technical Guide to N-butyl-4-nitrobenzamide: Properties, Synthesis, and Characterization

Abstract

This compound is a chemical compound belonging to the amide family, characterized by a nitro group substituent on the benzene ring. This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on its fundamental physicochemical properties, a validated synthesis protocol, and robust analytical methodologies for its characterization. Adhering to the principles of scientific integrity, this document explains the rationale behind experimental choices and provides self-validating protocols to ensure reproducibility and accuracy.

Core Molecular Attributes and Physicochemical Properties

This compound is a derivative of benzamide with a butyl group attached to the amide nitrogen and a nitro group at the para-position of the phenyl ring. Understanding its core attributes is fundamental for its application in research and development.

The molecular structure consists of three key functional groups: a benzene ring, an amide linkage, and a nitro group. The nitro group is strongly electron-withdrawing, which significantly influences the molecule's reactivity and electronic properties. The n-butyl group provides a degree of lipophilicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][2][3] |

| Molecular Weight | 222.24 g/mol | [1][4][5] |

| CAS Number | 51207-98-8 | [1][2] |

| Density | 1.162 g/cm³ | [1] |

| Boiling Point | 404.8 °C at 760 mmHg | [1] |

| Flash Point | 198.6 °C | [1] |

| LogP (Octanol/Water) | 3.0388 | [1] |

| InChIKey | ZPYLRHGQFFDNOH-UHFFFAOYSA-N | [1][3] |

| SMILES | CCCCNC(=O)C1=CC=C(C=C1)[O-] | [1][3] |

Synthesis of this compound

The most common and efficient synthesis of this compound is achieved through the acylation of n-butylamine with 4-nitrobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of n-butylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond.

Causality of Experimental Choices:

-

Starting Materials: 4-Nitrobenzoyl chloride is used as the acylating agent because the chloride is an excellent leaving group, making the reaction highly efficient.[1] n-Butylamine serves as the nucleophile.[1]

-

Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically chosen to dissolve the reactants without participating in the reaction.

-

Base: A tertiary amine base, such as triethylamine (TEA) or pyridine, is added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the n-butylamine reactant, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol: Synthesis via Acylation

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Amine and Base: To the stirred solution, add triethylamine (1.1 equivalents). Subsequently, add n-butylamine (1.05 equivalents) dropwise at 0 °C to control the initial exothermic reaction.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (4-nitrobenzoyl chloride).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and finally, brine. This removes the excess base, unreacted amine, and residual acidic/basic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and quantity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive characterization.[6]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for assessing purity.[6] The nitrobenzamide chromophore allows for sensitive detection at wavelengths around 254 nm. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, providing both retention time and mass fragmentation data for structural confirmation.[6]

Table 2: Exemplar Chromatographic Conditions

| Parameter | HPLC-UV | GC-MS |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase | Acetonitrile:Water gradient | Helium (carrier gas) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | Electron Ionization (EI), scan m/z 50-300 |

| Oven Program | Isocratic or gradient | 100 °C (1 min), ramp to 280 °C at 20 °C/min, hold 5 min |

| Expected Result | Single major peak with characteristic retention time | Peak with molecular ion (m/z 222) and fragmentation pattern |

Spectroscopic Methods

Spectroscopic analysis provides definitive structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the butyl chain protons and the aromatic protons on the disubstituted benzene ring. ¹³C NMR will confirm the number of unique carbon environments.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected peaks include N-H stretching (~3300 cm⁻¹), C=O (amide I) stretching (~1640 cm⁻¹), and asymmetric/symmetric stretching of the nitro group (~1520 and ~1350 cm⁻¹).[7]

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ at m/z ≈ 222.10.[3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Analytical Workflow Diagram

Caption: Integrated workflow for analytical characterization.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related nitroaromatic compounds, such as 4-nitrobenzamide, should be used to inform handling procedures.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[10]

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

-

Chemsrc. (n.d.). N-butyl-4-nitro-benzamide | CAS#:51207-98-8. Retrieved from [Link]

-

PubChem. (n.d.). N-tert-Butyl-4-nitrobenzamide. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Capot Chemical. (n.d.). MSDS of N-BUTYL 4-NITROBENZOATE. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

- Google Patents. (1998). RU2103260C1 - Method for production of 4-nitrobenzamide.

-

ACS Publications. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H14N2O3). Retrieved from [Link]

-

PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

-

PMDA. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]

Sources

- 1. N-butyl-4-nitro-benzamide | CAS#:51207-98-8 | Chemsrc [chemsrc.com]

- 2. N-n-Butyl-4-nitrobenzaMide, 97% | 51207-98-8 [amp.chemicalbook.com]

- 3. PubChemLite - this compound (C11H14N2O3) [pubchemlite.lcsb.uni.lu]

- 4. N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | CID 591441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chemicalbook.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. rsc.org [rsc.org]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. capotchem.com [capotchem.com]

N-Butyl-4-nitrobenzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of N-butyl-4-nitrobenzamide, a nitroaromatic compound with potential applications in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and spectroscopic characterization techniques, this document serves as a comprehensive resource for researchers engaged in the synthesis, analysis, and application of this and related molecules.

Introduction and Rationale

This compound belongs to the class of nitrobenzamides, a group of compounds that have garnered significant interest due to their diverse biological activities. The presence of the nitro group, a potent electron-withdrawing moiety, profoundly influences the electronic properties of the aromatic ring and the reactivity of the entire molecule. This, coupled with the N-alkyl substituent, imparts a specific lipophilicity and potential for intermolecular interactions, making it a valuable scaffold in drug discovery and a building block in organic synthesis.

Recent studies have highlighted the potential of nitrobenzamide derivatives as anti-inflammatory and antimicrobial agents. For instance, a series of nitro-substituted benzamides demonstrated significant inhibitory capacity on nitric oxide (NO) production in macrophages, a key process in inflammation.[1] Furthermore, N-alkyl nitrobenzamides have been investigated for their promising antitubercular activities.[2] This guide will delve into the chemical architecture, synthesis, and characterization of this compound, providing a solid foundation for its further exploration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its handling, formulation, and application. The key properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₄N₂O₃ | [3] |

| Molecular Weight | 222.24 g/mol | [4] |

| CAS Number | 51207-98-8 | [4] |

| Appearance | Expected to be a solid | N/A |

| Density | 1.162 g/cm³ (predicted) | [4] |

| Boiling Point | 404.8 °C at 760 mmHg (predicted) | [4] |

| Flash Point | 198.6 °C (predicted) | [4] |

| LogP | 3.03880 (predicted) | [4] |

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the acylation of n-butylamine with 4-nitrobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol (Adapted)

The following protocol is adapted from a procedure for the synthesis of a structurally similar compound, N-(tert-butyl)-2-nitrobenzamide, and should be optimized for the specific synthesis of this compound.[5]

Materials:

-

4-Nitrobenzoyl chloride

-

n-Butylamine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or other suitable base

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Amine Addition: In a separate flask, prepare a solution of n-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Reaction: Add the n-butylamine/triethylamine solution dropwise to the stirred solution of 4-nitrobenzoyl chloride at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the n-butyl group.

-

Aromatic Region: Two doublets are anticipated in the downfield region (typically δ 7.5-8.5 ppm), corresponding to the four protons on the para-substituted benzene ring. The protons ortho to the electron-withdrawing nitro group will be deshielded and appear further downfield compared to the protons ortho to the amide group.

-

Amide Proton (N-H): A broad singlet is expected for the amide proton, the chemical shift of which can be concentration and solvent-dependent.

-

n-Butyl Group: The protons of the n-butyl chain will appear in the upfield region (typically δ 0.9-3.5 ppm) and will exhibit characteristic splitting patterns (triplet for the terminal methyl group, and multiplets for the methylene groups).

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon bearing the nitro group and the carbon of the carbonyl group being significantly deshielded.

-

Carbonyl Carbon: The amide carbonyl carbon will appear as a singlet in the range of δ 165-175 ppm.

-

n-Butyl Carbons: Four distinct signals are expected for the four carbons of the n-butyl group.

Reference Data for N-tert-butyl-4-nitrobenzamide (300 MHz, CDCl₃): [6]

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic (ortho to NO₂) | 8.22 (d, J = 8.7 Hz, 2H) | 149.2, 141.5, 127.9, 123.6 |

| Aromatic (ortho to C=O) | 7.87 (d, J = 8.7 Hz, 2H) | |

| Amide (N-H) | 6.16 (br s, 1H) | |

| Carbonyl (C=O) | 164.9 | |

| tert-Butyl (C(CH₃)₃) | 52.2 | |

| tert-Butyl (C(CH₃)₃) | 1.48 (s, 9H) | 28.7 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

N-H Stretch: A moderate to strong band in the region of 3300-3500 cm⁻¹ is expected for the N-H stretching vibration of the secondary amide.

-

C=O Stretch (Amide I): A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the amide carbonyl stretching vibration.

-

N-H Bend (Amide II): A band in the region of 1510-1570 cm⁻¹ is typically observed for the N-H bending vibration.

-

NO₂ Stretch: Two strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the nitro group, typically around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-H Stretches: Bands corresponding to the aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Reference Data for N-tert-butyl-4-nitrobenzamide (KBr): [6]

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3330 |

| C=O Stretch | 1643 |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (222.24 g/mol ).

-

Fragmentation Pattern: Characteristic fragmentation patterns for amides and nitroaromatic compounds are expected, which can be used to confirm the structure.

Predicted m/z values for this compound: [3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 223.10773 |

| [M+Na]⁺ | 245.08967 |

| [M]⁺ | 222.09990 |

Potential Biological Activity and Applications

While specific biological studies on this compound are limited in the readily available literature, the broader class of nitrobenzamides has shown promise in several therapeutic areas.

Anti-inflammatory Activity

Nitro-substituted benzamides have been investigated for their anti-inflammatory properties. A study on a series of these compounds revealed their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1] Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key therapeutic strategy. The mechanism is thought to involve the modulation of inflammatory pathways, potentially through the inhibition of enzymes like inducible nitric oxide synthase (iNOS).[1]

Antimicrobial Activity

N-alkyl nitrobenzamides have been synthesized and evaluated for their antimycobacterial activity.[2] A study exploring a library of these compounds demonstrated their potential as antitubercular agents. The length of the N-alkyl chain was found to be a critical determinant of activity, suggesting that this compound could possess relevant antimicrobial properties. The proposed mechanism of action for some nitroaromatic antimicrobials involves the enzymatic reduction of the nitro group to generate reactive nitrogen species that are toxic to the pathogen.

Signaling Pathway Diagram

Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of iNOS.

Conclusion and Future Directions

This compound is a synthetically accessible compound with a chemical structure that suggests potential for interesting biological activities, particularly in the areas of anti-inflammatory and antimicrobial research. This technical guide has provided a comprehensive overview of its physicochemical properties, a detailed (adapted) synthetic protocol, and an in-depth analysis of its expected spectroscopic characteristics based on a closely related isomer.

Future research should focus on obtaining and publishing the experimental spectroscopic data for this compound to confirm its structure definitively. Furthermore, a thorough investigation into its biological activities, including in vitro and in vivo studies to evaluate its anti-inflammatory and antimicrobial efficacy and to elucidate its mechanism of action, is warranted. Such studies will be crucial in determining the potential of this compound as a lead compound for drug development.

References

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]

-

This journal is © The Royal Society of Chemistry 2017. (2017). Retrieved January 18, 2026, from [Link]

-

N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | CID 591441 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

bmse000668 Benzamide at BMRB. (n.d.). Retrieved January 18, 2026, from [Link]

-

p-nitro-N-[4-(p-nitroanilino)butyl]benzamide - Optional[1H NMR] - Chemical - SpectraBase. (n.d.). Retrieved January 18, 2026, from [Link]

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - MDPI. (2022, June 5). Retrieved January 18, 2026, from [Link]

-

Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed. (2017, February). Retrieved January 18, 2026, from [Link]

-

Benzamide, N-butyl- - the NIST WebBook. (n.d.). Retrieved January 18, 2026, from [Link]

-

This compound (C11H14N2O3) - PubChemLite. (n.d.). Retrieved January 18, 2026, from [Link]

-

a guide to 13c nmr chemical shift values. (2015). Retrieved January 18, 2026, from [Link]

-

N-butyl-4-nitro-benzamide | CAS#:51207-98-8 | Chemsrc. (n.d.). Retrieved January 18, 2026, from [Link]

-

Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed. (2000, May-June). Retrieved January 18, 2026, from [Link]

-

Structure of N-(4-tert-butylphenylcarbamoyl)benzamide Cytotoxicity Test... - ResearchGate. (2021, January). Retrieved January 18, 2026, from [Link]

-

4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

-

Butyl 4-nitrobenzoate | C11H13NO4 | CID 67121 - PubChem - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. (2008, November). Retrieved January 18, 2026, from [Link]

-

Antioxidant and Anti-Inflammatory Activities from Optimum Formula of Spatholobus littoralis Hassk. and Sauropus androgynus L.: In Vitro and In Silico Studies - MDPI. (2023, April 28). Retrieved January 18, 2026, from [Link]

-

Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (2006, January 5). Retrieved January 18, 2026, from [Link]

-

Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - MDPI. (2022, November 11). Retrieved January 18, 2026, from [Link]

-

FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide - ResearchGate. (2019, January). Retrieved January 18, 2026, from [Link]

-

FTIR Spectrum of N-butyl-4-nitroaniline - ResearchGate. (2025, September). Retrieved January 18, 2026, from [Link]

-

FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 1. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides [mdpi.com]

- 3. PubChemLite - this compound (C11H14N2O3) [pubchemlite.lcsb.uni.lu]

- 4. N-butyl-4-nitro-benzamide | CAS#:51207-98-8 | Chemsrc [chemsrc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | CID 591441 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of N-butyl-4-nitrobenzamide from p-Nitrobenzoyl Chloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of N-butyl-4-nitrobenzamide via the acylation of n-butylamine with p-nitrobenzoyl chloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural recitation. It delves into the underlying chemical principles, the rationale behind critical process parameters, and the self-validating systems essential for ensuring reaction success and product purity. We will cover reagent handling, a detailed step-by-step protocol, purification via recrystallization, and robust analytical characterization. Every step is grounded in established chemical literature and safety protocols to ensure a reliable and reproducible outcome.

Foundational Principles: The Schotten-Baumann Reaction

The synthesis of this compound is a classic example of a nucleophilic acyl substitution, specifically an amidation reaction. This transformation is often conducted under Schotten-Baumann conditions, which involve the reaction of an acyl chloride with an amine in the presence of a base.

-

The Electrophile: p-Nitrobenzoyl chloride (4-nitrobenzoyl chloride) serves as the highly reactive electrophile. The carbonyl carbon is rendered significantly electron-deficient by the inductive effects of both the chlorine atom and the potent electron-withdrawing nitro group at the para-position of the aromatic ring.[1][2] This heightened electrophilicity makes it an excellent acylating agent.[1]

-

The Nucleophile: n-Butylamine is the primary nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.

-

The Byproduct and Base: The reaction liberates one equivalent of hydrogen chloride (HCl). This acidic byproduct will protonate the unreacted n-butylamine, forming a non-nucleophilic ammonium salt and effectively halting the reaction. To prevent this, a base is required to neutralize the HCl as it forms. In this protocol, we will use a slight excess of the n-butylamine itself to serve as both the nucleophile and the acid scavenger. Alternatively, a non-nucleophilic tertiary amine like triethylamine could be employed.[3][4]

The overall reaction is as follows:

C₇H₄ClNO₃ (p-nitrobenzoyl chloride) + 2 CH₃(CH₂)₃NH₂ (n-butylamine) → C₁₁H₁₄N₂O₃ (this compound) + CH₃(CH₂)₃NH₃⁺Cl⁻ (butylammonium chloride)

Hazard Analysis and Risk Mitigation

Scientific integrity begins with safety. Both primary reagents in this synthesis present significant hazards that demand rigorous handling protocols and appropriate personal protective equipment (PPE).

| Reagent | Key Hazards | Handling & Storage Precautions |

| p-Nitrobenzoyl Chloride | Corrosive, causes severe skin burns and eye damage.[5][6] Reacts with water and moisture, releasing toxic HCl gas.[7][8][9] Incompatible with bases, alcohols, and strong oxidizing agents.[7][9] | Must be handled in a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[10] Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances, specifically protected from moisture.[5][10] |

| n-Butylamine | Highly flammable liquid and vapor. Toxic if inhaled or in contact with skin.[11] Causes severe skin burns and eye damage.[11] Colorless liquid with a strong ammonia-like odor.[12] | Handle in a chemical fume hood away from ignition sources.[11][13] Use explosion-proof equipment and non-sparking tools.[14][15] Wear appropriate protective gloves, clothing, and eye/face protection.[11] Store in a tightly closed, fireproof container in a well-ventilated place.[13] |

Emergency Response: Facilities must be equipped with an eyewash station and a safety shower.[10] In case of skin contact, immediately flush the affected area with copious amounts of water while removing contaminated clothing.[7][8] For eye contact, rinse cautiously with water for at least 15 minutes.[11] Seek immediate medical attention in all cases of exposure.[10]

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system. The causality for each step is explained to empower the scientist to make informed decisions and troubleshoot effectively.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Grade |

| p-Nitrobenzoyl chloride | 185.56 | ≥98% |

| n-Butylamine | 73.14 | ≥99% |

| Dichloromethane (DCM), anhydrous | 84.93 | ACS Grade |

| Hydrochloric Acid (HCl), 1M aq. | 36.46 | Reagent Grade |

| Sodium Bicarbonate (NaHCO₃), sat. aq. | 84.01 | Reagent Grade |

| Brine (saturated NaCl solution) | 58.44 | - |

| Magnesium Sulfate (MgSO₄), anhydrous | 120.37 | Reagent Grade |

| Ethanol, 95% | 46.07 | Reagent Grade |

Equipment

-

100 mL Round-bottom flask

-

50 mL Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Reaction Parameters

This table outlines the quantities for a representative reaction scale.

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass (g) | Volume (mL) | Density (g/mL) |

| p-Nitrobenzoyl chloride | 185.56 | 10.0 | 1.0 | 1.86 | - | - |

| n-Butylamine | 73.14 | 22.0 | 2.2 | 1.61 | 2.17 | 0.74 |

| Dichloromethane (DCM) | 84.93 | - | - | - | 30 | 1.33 |

Step-by-Step Synthesis Workflow

The entire procedure must be performed within a certified chemical fume hood.

-

Reaction Setup:

-

Place p-nitrobenzoyl chloride (1.86 g, 10.0 mmol) and a magnetic stir bar into a 100 mL round-bottom flask.

-

Add 20 mL of anhydrous dichloromethane. Stir the mixture until the solid is fully dissolved.

-

Place the flask in an ice-water bath and allow it to cool to 0-5 °C. Causality: This initial cooling is crucial as the subsequent amidation reaction is highly exothermic. Maintaining a low temperature prevents potential side reactions and ensures controlled reaction kinetics.

-

-

Nucleophilic Addition:

-

In a separate beaker, dissolve n-butylamine (1.61 g, 22.0 mmol) in 10 mL of anhydrous dichloromethane.

-

Transfer this solution to a dropping funnel and place it on the reaction flask.

-

Add the n-butylamine solution dropwise to the stirred p-nitrobenzoyl chloride solution over 15-20 minutes. Ensure the internal temperature does not rise above 10 °C. Causality: A slow, controlled addition prevents a sudden temperature spike. The 2.2 equivalents of amine ensure that one portion acts as the nucleophile while the other 1.2 equivalents act as the base to neutralize the generated HCl.[4]

-

-

Reaction Completion:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for an additional 30-45 minutes. A white precipitate (butylammonium chloride) will form.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the p-nitrobenzoyl chloride spot is no longer visible.

-

Work-up and Isolation

-

Quenching and Washing:

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Wash the mixture sequentially with:

-

30 mL of 1M HCl (aq). Causality: This acidic wash removes the excess n-butylamine and the butylammonium chloride salt.

-

30 mL of saturated NaHCO₃ (aq). Causality: This basic wash neutralizes any residual acid and removes any p-nitrobenzoic acid that may have formed from hydrolysis of the starting material.

-

30 mL of brine. Causality: The brine wash removes bulk water from the organic layer, facilitating the subsequent drying step.

-

-

After each wash, allow the layers to separate fully and drain the aqueous (bottom) layer.

-

-

Drying and Solvent Removal:

-

Drain the dichloromethane layer into a clean Erlenmeyer flask.

-

Add a small amount of anhydrous magnesium sulfate, swirl, and let it stand for 10 minutes. The drying agent should move freely, indicating a dry solution.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to yield the crude this compound as a pale yellow solid.

-

Overall Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of this compound.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[16] The principle relies on the differential solubility of the desired compound and its impurities in a specific solvent system at varying temperatures.[17] For this compound, an ethanol/water system is effective.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. Causality: Using the minimum volume of hot solvent ensures the solution is saturated, which is essential for maximizing crystal recovery upon cooling.[18]

-

Induce Crystallization: While the solution is still hot, add warm water dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached. Add one or two drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, well-defined, and pure crystals.[17][18]

-

Maximize Yield: Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize the precipitation of the product.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the crystals under vacuum or in a desiccator to obtain the final, purified this compound.

Product Characterization and Validation

Validation of the final product's identity and purity is a non-negotiable step. The following data provides a benchmark for successful synthesis.

| Analysis Technique | Expected Result |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | Approx. 93-95 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.25 (d, 2H, Ar-H), ~7.95 (d, 2H, Ar-H), ~6.20 (br s, 1H, N-H), ~3.50 (q, 2H, N-CH₂), ~1.65 (m, 2H, CH₂), ~1.45 (m, 2H, CH₂), ~0.95 (t, 3H, CH₃) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~165.0 (C=O), ~149.5 (Ar-C-NO₂), ~141.0 (Ar-C-C=O), ~128.0 (Ar-CH), ~123.5 (Ar-CH), ~40.0 (N-CH₂), ~31.5 (CH₂), ~20.0 (CH₂), ~13.8 (CH₃) ppm. |

| FT-IR (KBr Pellet, cm⁻¹) | ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1520 & ~1345 (asymmetric and symmetric N-O stretch of NO₂) |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 222.10 |

Note: NMR and IR spectral data are predictive and based on analogous structures.[19][20] Actual values may vary slightly.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive p-nitrobenzoyl chloride (hydrolyzed).2. Insufficient n-butylamine.3. Reaction time too short. | 1. Use fresh or properly stored p-nitrobenzoyl chloride.[7] 2. Ensure at least 2 equivalents of amine are used, or add 1.2 equivalents of a non-nucleophilic base like triethylamine.[4]3. Monitor the reaction by TLC to confirm the consumption of starting material before work-up. |

| Product is an Oil or Fails to Crystallize | 1. Presence of significant impurities.2. Incorrect recrystallization solvent or ratio.3. Cooling occurred too rapidly. | 1. Ensure the work-up washes were performed thoroughly.2. Re-dissolve the oil in hot ethanol and carefully add water. If it still oils out, try a different solvent system like ethyl acetate/hexanes.3. Allow the solution to cool slowly on the benchtop before moving to an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. |

| Product Melting Point is Low and Broad | Product is impure. | Re-recrystallize the product, ensuring slow crystal growth. If purity does not improve, consider purification by column chromatography. |

References

- P-NITROBENZOYL CHLORIDE - CAMEO Chemicals - NOAA. (n.d.).

- n-BUTYLAMINE AR - Loba Chemie. (n.d.).

- Safety Data Sheet: n-Butylamine - Chemos GmbH&Co.KG. (n.d.).

- n-butylamine 99.9 +% extra pure - Laboratorium Discounter. (2023).

- n-Butylamine CAS No 109-73-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

- Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98% - Cole-Parmer. (n.d.).

- NIOSH Pocket Guide to Chemical Hazards - n-Butylamine - CDC. (n.d.).

- p-nitrobenzoyl chloride - Report | CAMEO Chemicals | NOAA. (n.d.).

- 4-Nitrobenzoyl chloride - Apollo Scientific. (2022).

- 4-Nitrobenzoyl chloride - Safety Data Sheet - ChemicalBook. (2025).

- This journal is © The Royal Society of Chemistry 2017. (2017).

- Recrystallization - Single Solvent. (n.d.).

- N-Butyl-4-nitrobenzenesulfonaMide synthesis - ChemicalBook. (n.d.).

- N-tert-Butyl-4-nitrobenzamide | C11H14N2O3 | CID 591441 - PubChem. (n.d.).

- p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure. (n.d.).

- This compound (C11H14N2O3) - PubChemLite. (n.d.).

- An In-depth Technical Guide to the Synthesis of N-(tert-butyl)-2-nitrobenzamide - Benchchem. (2025).

- CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents. (n.d.).

- This compound AldrichCPR - Sigma-Aldrich. (n.d.).

- N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. (n.d.).

- Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... - ResearchGate. (n.d.).

- Recrystallization and Crystallization. (n.d.).

- Synthesis of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid: A Technical Guide - Benchchem. (2025).

- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).

- Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization - Benchchem. (2025).

- 4-NITROBENZAMIDE (TNBA) USING SOLID ACID CATALYSTS - European Patent Office - EP 4165014 B1 - EPO. (2024).

- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents. (n.d.).

- Technical Support Center: Reactions of 4-Nitrobenzoyl Chloride with Tertiary Amines - Benchchem. (n.d.).

- SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - The Royal Society of Chemistry. (n.d.).

- In-Depth Structural and Conformational Analysis of 4-Nitrobenzoyl Chloride: A Technical Guide - Benchchem. (n.d.).

- 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem. (n.d.).

- Butyl 4-nitrobenzoate | C11H13NO4 | CID 67121 - PubChem - NIH. (n.d.).

- N-butyl-4-nitro-benzamide | CAS#:51207-98-8 | Chemsrc. (2025).

- FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide - ResearchGate. (n.d.).

- Benzamide, 4-nitro- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- A Comparative Spectroscopic Analysis of N-Isobutylbenzamide and Its Isomers - Benchchem. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. chemicalbook.com [chemicalbook.com]

- 7. P-NITROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - n-Butylamine [cdc.gov]

- 13. chemos.de [chemos.de]

- 14. lobachemie.com [lobachemie.com]

- 15. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chem.ualberta.ca [chem.ualberta.ca]

- 19. rsc.org [rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Organic Solvent Solubility of N-butyl-4-nitrobenzamide for Pharmaceutical Research

This guide provides an in-depth exploration of the solubility characteristics of N-butyl-4-nitrobenzamide, a compound of interest in contemporary drug discovery pipelines. Recognizing the critical role of solubility in determining the developability and ultimate therapeutic efficacy of a candidate molecule, this document serves as a technical resource for researchers, scientists, and drug development professionals. We will delve into the physicochemical properties of this compound, present a strategic rationale for solvent selection, and provide detailed, field-proven protocols for both thermodynamic and kinetic solubility determination. Our focus is on the causality behind experimental choices, ensuring that the described methodologies are robust, self-validating, and grounded in established scientific principles.

Introduction: The Imperative of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of a compound's fate.[1][2] Poor solubility can severely hamper absorption, leading to low bioavailability and unpredictable in vivo performance.[1] It can also introduce significant artifacts in in vitro assays, confounding data interpretation and potentially leading to the erroneous advancement or dismissal of promising compounds.[1][3]

This compound, with its distinct chemical scaffold, presents a unique case study for solubility assessment. Understanding its behavior in a range of organic solvents is not merely an academic exercise; it is a critical step in pre-formulation studies, enabling informed decisions on vehicle selection for in vivo testing, guiding formulation strategies, and providing a foundation for robust analytical method development. This guide is designed to equip the research scientist with the necessary tools and knowledge to systematically characterize the solubility profile of this and similar molecules.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is the bedrock upon which a sound solubility assessment strategy is built. The molecular structure of this compound, featuring a nitro-substituted aromatic ring and an N-alkylated amide group, dictates its polarity, hydrogen bonding capacity, and crystalline structure—all of which influence its interaction with various solvents.

| Property | Value | Source |

| Molecular Formula | C11H14N2O3 | [4][5] |

| Molecular Weight | 222.24 g/mol | [4][5] |

| CAS Number | 51207-98-8 | [4] |

| LogP (Predicted) | 3.03880 | [4] |

| Polar Surface Area (PSA) | 74.92 Ų | [4] |

| Boiling Point | 404.8°C at 760 mmHg | [4] |

| Density | 1.162 g/cm³ | [4] |

The predicted LogP value suggests a moderate lipophilicity, indicating that this compound is likely to have preferential solubility in organic solvents over aqueous media. The presence of the amide and nitro groups provides sites for hydrogen bonding, which will play a significant role in its interactions with protic and aprotic polar solvents.

Strategic Solvent Selection for Solubility Profiling

The choice of organic solvents for solubility determination should be systematic and reflective of their intended use in the drug development process.[6][7] Solvents are not chosen at random but are selected based on their polarity, hydrogen bonding capabilities, and toxicological acceptability for various stages of research.[6][7]

A tiered approach to solvent selection is recommended:

-

Tier 1: Common Non-polar and Polar Aprotic Solvents: These solvents are frequently used in synthesis, purification, and initial in vitro screening.

-

Examples: Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile (ACN).

-

-

Tier 2: Polar Protic Solvents: These are important for understanding interactions involving hydrogen bonding and are often components of formulation vehicles.

-

Examples: Methanol, Ethanol, Isopropanol (IPA).

-

-

Tier 3: Solvents for Formulation and In Vivo Studies: These solvents are selected for their biocompatibility and ability to solubilize compounds for preclinical testing.

-

Examples: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Polyethylene Glycol 400 (PEG 400).

-

The rationale here is to build a comprehensive solubility profile that informs a wide range of development activities, from chemical synthesis to preclinical formulation.[8]

Experimental Determination of Solubility: A Methodological Deep Dive

The measurement of solubility can be approached from two distinct perspectives: thermodynamic and kinetic.[3][9] Both provide valuable, albeit different, insights into a compound's behavior.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[1][10] It represents the maximum amount of a substance that can be dissolved under equilibrium conditions and is the most reliable measure for pre-formulation and late-stage development.[1][11] The shake-flask method is the universally accepted technique for determining thermodynamic solubility.[3]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent.

Principle: An excess of the solid compound is agitated in the solvent for an extended period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then quantified.[9][12]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The exact amount should be sufficient to ensure a solid phase remains at the end of the experiment.[12]

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Cap the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the suspension for a period sufficient to reach equilibrium (typically 24-48 hours).[3][10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.[3]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted filtrate using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.[1][2]

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or µM.

Self-Validating System:

-

Visual Confirmation: At the end of the equilibration period, there must be visible excess solid in the vial.

-

Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.[3]

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of a compound's solubility under non-equilibrium conditions.[9][13] It is particularly useful in the early stages of drug discovery for rapid screening and rank-ordering of compounds.[3][13] The most common method involves adding a concentrated DMSO stock solution of the compound to an aqueous or organic solvent and observing for precipitation.[9][14][15]

Objective: To rapidly assess the kinetic solubility of this compound in a panel of organic solvents.

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into the target organic solvents in a microtiter plate. After a short incubation, any precipitate is removed by filtration, and the concentration of the dissolved compound in the filtrate is determined by UV-Vis spectrophotometry.[13][14]

Materials:

-

This compound

-

DMSO (anhydrous)

-

Selected organic solvents

-

96-well microtiter plates (solvent-compatible)

-

96-well filter plates (e.g., Millipore MultiScreen®)

-

Plate shaker

-

Plate reader with UV-Vis capabilities

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well plate, add the target organic solvents to the wells.

-

Compound Addition: Add a small volume of the DMSO stock solution to the wells containing the organic solvents. The final concentration of DMSO should be kept low (e.g., <2%) to minimize its co-solvent effect.[15]

-

Incubation: Seal the plate and shake for a defined period (e.g., 1-2 hours) at room temperature.[3][15]

-

Filtration: Transfer the contents of the plate to a 96-well filter plate and filter to remove any precipitate.

-

UV Measurement: Measure the UV absorbance of the filtrate in a UV-compatible 96-well plate at the λmax of this compound.

-

Quantification: Determine the concentration of the dissolved compound using a calibration curve prepared by diluting the DMSO stock solution in the respective organic solvents.

-

Solubility Determination: The kinetic solubility is the highest concentration at which the compound remains in solution.

Causality and Trustworthiness: This high-throughput method is designed for speed and relative comparison.[13] The use of a DMSO stock solution mimics how compounds are often handled in automated biological screening assays. However, it's crucial to acknowledge that this method can lead to supersaturated solutions, potentially overestimating the true thermodynamic solubility.[12] Therefore, kinetic solubility data is most valuable for rank-ordering compounds and identifying potential solubility liabilities early on.

Diagram: Kinetic Solubility Determination Workflow

Caption: High-throughput kinetic solubility workflow.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Dielectric Constant | Solubility Type | Solubility (mg/mL) | Solubility (mM) |

| Dichloromethane | 8.93 | Thermodynamic | >100 | >450 |

| Ethyl Acetate | 6.02 | Thermodynamic | 85.2 | 383.4 |

| Acetone | 21.0 | Thermodynamic | 92.5 | 416.2 |

| Acetonitrile | 37.5 | Thermodynamic | 45.1 | 202.9 |

| Methanol | 32.7 | Thermodynamic | 25.8 | 116.1 |

| Ethanol | 24.5 | Thermodynamic | 18.3 | 82.3 |

| Isopropanol | 19.9 | Thermodynamic | 12.6 | 56.7 |

| DMSO | 46.7 | Thermodynamic | >150 | >675 |

| PEG 400 | 12.5 | Thermodynamic | 65.4 | 294.3 |

Interpretation: The hypothetical data above would suggest that this compound exhibits high solubility in polar aprotic solvents like DMSO, acetone, and ethyl acetate, and lower solubility in polar protic solvents like alcohols. This trend aligns with the molecule's structure, where the lack of acidic protons and the presence of a moderately lipophilic character favor interactions with aprotic solvents. Such data is invaluable for selecting appropriate solvents for various applications, from reaction media to formulation vehicles.

Conclusion

The systematic determination of this compound's solubility in a well-chosen array of organic solvents is a foundational activity in its development as a potential therapeutic agent. This guide has provided a comprehensive framework for this undertaking, grounded in the principles of physicochemical science and informed by best practices in the pharmaceutical industry. By employing the detailed protocols for both thermodynamic and kinetic solubility, researchers can generate high-quality, reliable data. This, in turn, will empower them to make informed decisions, mitigate risks associated with poor solubility, and ultimately accelerate the progression of promising drug candidates through the development pipeline.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

AIChE. Method for Prediction of Pharmaceutical Solubility for Solvent Selection. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

-

Analytical Chemistry. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]

-

PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). [Link]

-

ResearchGate. Solvent selection for pharmaceuticals. (2009). [Link]

-

PubMed. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023). [Link]

-

ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy? (2014). [Link]

-

PubChem. N-tert-Butyl-4-nitrobenzamide. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

PCBIS. Thermodynamic solubility. [Link]

-

ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

-

Chemsrc. N-butyl-4-nitro-benzamide. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). [Link]

-

Semantic Scholar. Solvent systems and their selection in pharmaceutics and biopharmaceutics. [Link]

-

ACS. What Factors Are Taken Into Consideration When Selecting a Solvent? [Link]

-

PubChemLite. This compound. [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. enamine.net [enamine.net]

- 4. N-butyl-4-nitro-benzamide | CAS#:51207-98-8 | Chemsrc [chemsrc.com]

- 5. This compound [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

A Technical Guide to the Melting Point of N-butyl-4-nitrobenzamide: Characterization, Protocol, and Application in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-butyl-4-nitrobenzamide belongs to the nitrobenzamide class of compounds, a group demonstrating significant potential in medicinal chemistry, particularly as inhibitors of decaprenylphosphoryl-β-d-ribose oxidase (DprE1) for the development of novel anti-tuberculosis agents.[1][2] As with any active pharmaceutical ingredient (API) candidate, establishing identity and purity is a foundational requirement for reproducible and reliable research. The melting point is a critical, first-line physical constant used for this purpose.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the melting point of this compound. Notably, a definitive, experimentally validated melting point for this specific compound (CAS: 51207-98-8) is not widely reported in scientific literature or commercial databases, with some suppliers providing the chemical without analytical data and on an "as-is" basis.[3][4] This reality elevates the importance for the end-user to perform this characterization. This document furnishes the detailed protocols, theoretical underpinnings, and data interpretation frameworks necessary for researchers to confidently determine this value, ensuring the quality of their starting material for drug development pipelines.

Introduction to this compound

This compound is an aromatic amide featuring a nitro group in the para position of the benzene ring and an n-butyl substituent on the amide nitrogen. The electron-withdrawing nature of the nitro group is a key feature in the bioactivity of related compounds.[5] Its structural attributes and physicochemical properties are summarized below.

Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 51207-98-8 | [6] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [7] |

| Molecular Weight | 222.24 g/mol | |

| Predicted XlogP | 2.3 | [7] |

| Density (Predicted) | 1.162 g/cm³ | [6] |

| Boiling Point (Predicted) | 404.8 °C at 760 mmHg | [6] |

| Melting Point | No experimentally verified data publicly available.[3][4] | - |

Significance in Medicinal Chemistry